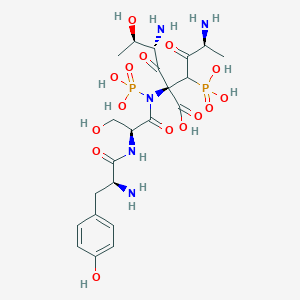![molecular formula C13H17FN2O B234431 N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide, also known as FPhA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a derivative of phenylacetamide and contains a piperidine ring and a fluorine atom in its structure. The synthesis of FPhA is a complex process that involves several steps and requires specialized equipment and expertise.
作用机制
The mechanism of action of N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. Specifically, this compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This may explain its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the activity of inflammatory mediators such as prostaglandins and cytokines, which may explain its anti-inflammatory effects. Additionally, this compound has been shown to reduce the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. This may explain its anticonvulsant effects.
实验室实验的优点和局限性
N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide has several advantages for use in lab experiments. It has been shown to have high potency and selectivity for its target receptors, which makes it a useful tool for investigating the role of these receptors in various physiological processes. Additionally, this compound has a relatively low toxicity profile, which makes it a safe compound to use in animal models. However, this compound has some limitations for use in lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis, which may limit its availability. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical use.
未来方向
There are several future directions for research on N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide. One potential direction is to investigate its potential as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the long-term effects of this compound on the central nervous system and its potential for abuse. Finally, the development of new synthetic methods for this compound may increase its availability and make it more accessible for use in scientific research.
合成方法
The synthesis of N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide involves several steps, including the reaction of 3-fluoro-4-nitrophenylacetic acid with piperidine in the presence of a reducing agent such as tin(II) chloride. The resulting intermediate is then treated with acetic anhydride to yield this compound. This process requires specialized equipment and expertise and has been optimized to achieve high yields and purity of the final product.
科学研究应用
N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, this compound has been investigated for its potential as a treatment for neuropathic pain and epilepsy. These studies have shown promising results and suggest that this compound may be a useful compound for the development of new drugs.
属性
分子式 |
C13H17FN2O |
|---|---|
分子量 |
236.28 g/mol |
IUPAC 名称 |
N-(3-fluoro-4-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C13H17FN2O/c1-10(17)15-11-5-6-13(12(14)9-11)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17) |
InChI 键 |
BQMZMAWGXIVNBS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)
